molecular formula C20H21N3O2S2 B2867609 N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021059-06-2

N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2867609
CAS RN: 1021059-06-2
M. Wt: 399.53
InChI Key: VVTTVVOLHRSBQM-UHFFFAOYSA-N
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Description

“N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a thiazole ring and a thiophene ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring, which is a type of heterocyclic compound that includes a nitrogen atom and a sulfur atom in a five-membered ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiazole and thiophene rings, for example, might undergo electrophilic substitution reactions . The carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and thiophene rings might make the compound aromatic and relatively stable . The carboxamide group could form hydrogen bonds, which might influence the compound’s solubility .

Scientific Research Applications

Antiallergy Applications

A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the compound , demonstrated significant antiallergy activity, outperforming disodium cromoglycate in rat models. These derivatives showed potent inhibition of allergic reactions, indicating the potential of similar compounds for antiallergy applications (Hargrave, Hess, & Oliver, 1983).

Antibacterial and Antifungal Properties

Compounds with a thiophene-2-carboxamide structure have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were found to be effective against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).

Anti-inflammatory and Analgesic Activities

Research has also focused on synthesizing derivatives with anti-inflammatory and analgesic properties. Studies on N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives revealed significant anti-inflammatory activity at certain doses, indicating the potential use of these compounds in developing new anti-inflammatory and analgesic agents (Deep et al., 2012).

Anticancer Applications

The anticancer activity of thiophene derivatives has been explored, with some compounds showing good inhibitory activity against various cancer cell lines. This research suggests the potential of thiophene-2-carboxamide derivatives in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have been studied for their antimicrobial and anticancer activities . The exact mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include testing its efficacy against various types of bacteria or cancer cells, studying its mechanism of action, and optimizing its structure for better activity .

properties

IUPAC Name

N-[4-[3-oxo-3-(3-phenylpropylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-18(21-12-4-8-15-6-2-1-3-7-15)11-10-16-14-27-20(22-16)23-19(25)17-9-5-13-26-17/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTTVVOLHRSBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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